molecular formula C21H25BrN4OS B2750919 N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476441-84-6

N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2750919
CAS No.: 476441-84-6
M. Wt: 461.42
InChI Key: VQIHNYDZERHMMX-UHFFFAOYSA-N
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Description

N-{[4-(4-Bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4 and a methylsulfanyl group at position 3. The triazole ring is further functionalized with an adamantane-1-carboxamide moiety via a methylene bridge. The bromophenyl group enhances lipophilicity and may influence receptor binding, while the methylsulfanyl substituent could modulate metabolic stability .

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN4OS/c1-28-20-25-24-18(26(20)17-4-2-16(22)3-5-17)12-23-19(27)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIHNYDZERHMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-triazole ring, which is then functionalized with a bromophenyl group and a methylsulfanyl group. The final step involves the attachment of the adamantane-1-carboxamide moiety.

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization with bromophenyl and methylsulfanyl groups: This step often involves nucleophilic substitution reactions.

    Attachment of the adamantane-1-carboxamide moiety: This is typically done through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

General Principles of Triazole Chemistry

Triazoles, including 1,2,4-triazoles, are versatile heterocyclic compounds known for their stability and reactivity. They can undergo various chemical transformations, including substitution, oxidation, and reduction reactions. The presence of nitrogen atoms in the triazole ring allows for deprotonation and subsequent reactions with electrophiles or nucleophiles .

2.1. Substitution Reactions

Triazoles can participate in substitution reactions, particularly at the C5 position, where functional groups can be introduced or modified. For example, the sulfanyl group in the compound of interest could be replaced with other nucleophiles under appropriate conditions.

2.2. Oxidation Reactions

Oxidation reactions are common for triazoles, especially when they contain susceptible functional groups like methylsulfanyl. Oxidizing agents such as hydrogen peroxide can convert the methylsulfanyl group into a sulfonyl group, altering the compound's properties.

2.3. Reduction Reactions

Reduction reactions can also modify the triazole ring or its substituents. For instance, reducing agents like sodium borohydride (NaBH4) might reduce certain functional groups attached to the triazole ring.

Potential Chemical Reactions

Given the structure of N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide, several potential chemical reactions can be proposed:

  • Substitution of the Bromine Atom : The bromine atom on the phenyl ring could be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.

  • Oxidation of the Methylsulfanyl Group : The methylsulfanyl group could be oxidized to form a sulfonyl group, potentially enhancing the compound's solubility or biological activity.

  • Hydrolysis of the Carboxamide Group : The carboxamide group could undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Data Tables

Reaction TypeConditionsExpected Outcome
SubstitutionPalladium catalyst, nucleophileIntroduction of new functional groups
OxidationOxidizing agents (e.g., H2O2)Conversion of methylsulfanyl to sulfonyl
ReductionReducing agents (e.g., NaBH4)Reduction of certain functional groups

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity:
The triazole moiety in this compound has been associated with antifungal properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity, making triazoles effective antifungal agents. Research indicates that derivatives of triazoles exhibit varying degrees of activity against fungal strains such as Candida and Aspergillus species .

Antimicrobial Properties:
Studies have shown that compounds containing the triazole ring demonstrate significant antimicrobial activity. The presence of the bromophenyl and methylsulfanyl groups enhances the lipophilicity and biological activity of the compound, potentially leading to improved efficacy against a range of bacterial pathogens .

Anticancer Potential:
Recent investigations suggest that compounds similar to N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide may exhibit anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways. For instance, studies have highlighted the potential for triazole derivatives to inhibit tumor growth in vitro and in vivo .

Agricultural Applications

Fungicides:
The structural characteristics of this compound position it as a candidate for development as a fungicide. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. The compound's ability to interfere with fungal growth could be harnessed to protect various agricultural products from fungal pathogens .

Plant Growth Regulators:
There is emerging evidence that certain triazole compounds can act as plant growth regulators, influencing plant development and stress responses. This application could enhance crop yield and resilience under adverse environmental conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:

Structural FeatureActivity TypeNotes
Triazole RingAntifungalInhibits ergosterol biosynthesis
Bromophenyl GroupAntimicrobialEnhances lipophilicity
Methylsulfanyl GroupAnticancerModulates apoptosis pathways
Adamantane CoreStabilityProvides structural rigidity

Case Studies

Several case studies have been documented regarding the applications of similar triazole compounds:

  • Case Study 1: A study demonstrated that a triazole derivative exhibited potent antifungal activity against resistant strains of Candida albicans, highlighting its potential as a therapeutic agent .
  • Case Study 2: Research into a series of triazole compounds indicated significant anticancer effects on breast cancer cell lines, suggesting that modifications to the triazole structure can enhance biological activity .

Mechanism of Action

The mechanism of action of N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring can act as a bioisostere for amides, potentially interacting with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Containing 1,2,4-Triazole Derivatives

describes 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (R = methyl or phenyl) and their alkylthio derivatives. Key comparisons include:

  • Substituent Effects: Replacing the adamantane-1-carboxamide group in the target compound with a simpler adamantane-1-yl moiety (as in ) reduces molecular complexity but may decrease binding affinity due to the absence of the carboxamide hydrogen-bond donor.
  • Biological Activity : The adamantane-triazole derivatives in demonstrated antihypoxic activity in rat models, with alkylthio chains enhancing efficacy. The target compound’s methylsulfanyl group may similarly improve bioavailability, though its specific activity remains unstudied .
  • Physical Properties :
Compound Melting Point (°C) Solubility (n-butanol)
5-(Adamantane-1-yl)-4-methyltriazole 162–164 High
Target Compound Not reported Likely moderate

Bromophenyl-Substituted Triazole Analogs

and –9 highlight the role of bromophenyl positioning and additional substituents:

  • Bromine Position : The target compound’s para-bromophenyl group contrasts with the meta-bromophenyl in ’s 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine. The para position may enhance steric complementarity in target binding, as seen in improved anticancer activity for para-substituted analogs .
  • Pyridinyl vs. Adamantane: –9 describes acetamide derivatives with pyridinyl groups (e.g., 2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide).

Methylsulfanyl vs. Other Thioether Substituents

  • Methylsulfanyl (SMe) : The target compound’s SMe group is smaller than the alkylthio chains (e.g., butylthio, pentylthio) in ’s derivatives. Shorter chains may reduce membrane permeability but minimize off-target interactions .
  • Thiophene-Benzoyl Groups: ’s N-[4-(aminosulfonyl)phenyl]-2-anilino-4-phenyl-thiophene-5-benzoyl-3-carboxamide uses a benzoyl-thiophene system instead of triazole. The triazole’s smaller size may improve solubility but reduce aromatic stacking interactions .

Biological Activity

N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

C18H20BrN5OS\text{C}_{18}\text{H}_{20}\text{BrN}_5\text{OS}

Molecular Characteristics

  • Molecular Weight : 449.39 g/mol
  • CAS Number : 694466-40-5
  • Functional Groups : Triazole, bromophenyl, methylthio, adamantane carboxamide.

Antimicrobial Activity

Research has shown that derivatives of triazoles exhibit varying degrees of antimicrobial activity. For instance, studies have evaluated the in vitro antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species. The results indicate that compounds similar to this compound possess promising antimicrobial properties.

CompoundActivityTarget Organisms
d1ActiveE. coli
d2ActiveS. aureus
d3ActiveC. albicans

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research utilizing the Sulforhodamine B (SRB) assay demonstrated significant cytotoxic effects against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7).

CompoundIC50 (µM)Cancer Cell Line
d612.5MCF7
d78.0HCT116

Molecular docking studies suggest that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation and microbial resistance mechanisms. The structure-activity relationship indicates that modifications in the triazole ring and the adamantane moiety can significantly influence the binding affinity and biological efficacy.

Study 1: Antimicrobial Evaluation

A study published in MDPI assessed various triazole derivatives for their antimicrobial properties using a turbidimetric method. The results indicated that compounds with a bromophenyl group exhibited enhanced activity against both bacterial and fungal strains compared to their unsubstituted analogs .

Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of adamantane-linked triazole derivatives. The study revealed that modifications in the alkyl side chains significantly affected their cytotoxicity against MCF7 cells, with certain derivatives demonstrating IC50 values lower than those of standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves cyclization of hydrazine-carbothioamide intermediates in an alkaline medium. Key steps include:

  • Intermediate Preparation : React adamantane-1-carboxylic acid hydrazide with methylisothiocyanate in methanol to form 2-(adamantane-1-yl)-N-methylhydrazinecarbothioamide .
  • Cyclization : Boil the intermediate with KOH in water for 1 hour, followed by neutralization with acetic acid to yield the triazole-thione core .
  • Alkylation : Introduce the methylsulfanyl group by reacting the triazole-thione with methyl iodide in n-butanol under basic conditions (NaOH) .

Q. Optimization Tips :

  • Use a 1:1 molar ratio of haloalkane to triazole-thione to minimize side products.
  • Recrystallize from n-butanol or dioxane-water (20:1) to enhance purity .

Table 1 : Typical Physical-Chemical Constants for Analogous Triazole Derivatives

PropertyValue Range
Melting Point160–220°C
Solubility (n-butanol)10–50 mg/mL
Yield After Recrystallization65–85%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., adamantane methylene protons at δ 1.6–2.1 ppm and triazole protons at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm1^{-1}, C-Br at 550–600 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., adamantane cage geometry and triazole planarity) .
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 500–550) .

Advanced Research Questions

Q. How can molecular docking and DFT studies predict binding affinity with target enzymes like carbonic anhydrase?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-adamantane core and the enzyme’s active site. Focus on sulfanyl and bromophenyl groups for hydrophobic interactions .
    • Validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS) to assess stability .
  • DFT Calculations :
    • Compute HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to evaluate electron transfer potential. Lower gaps (<4 eV) suggest higher reactivity .
    • Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions for binding .

Example Finding : Analogous triazole-adamantane derivatives show binding energies of −8.2 to −9.5 kcal/mol with carbonic anhydrase IX, correlating with IC50_{50} values of 12–45 nM .

Q. How should researchers address contradictions between in vitro enzyme inhibition data and in vivo pharmacological efficacy?

Methodological Answer:

  • Step 1 : Verify assay conditions (e.g., pH, cofactors) to ensure enzyme activity. For example, carbonic anhydrase assays require Zn2+^{2+} and CO2_2 saturation .
  • Step 2 : Cross-validate with orthogonal models:
    • In Vivo Hypoxia Models : Use airtight chambers to simulate hypoxia in rodents and compare survival times with controls. Mexidol (100 mg/kg) serves as a positive control .
    • Toxicity Screening : Assess LD50_{50} in acute toxicity studies (e.g., dose escalation in mice) to rule out off-target effects .
  • Step 3 : Perform pharmacokinetic profiling (e.g., plasma half-life, BBB penetration) to identify bioavailability limitations .

Case Study : A derivative with 80% in vitro enzyme inhibition showed only 30% efficacy in vivo due to poor solubility. Formulation with PEG-400 improved bioavailability by 2.5-fold .

Q. What crystallographic strategies resolve structural ambiguities in adamantane-triazole hybrids?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation from dioxane/water (20:1) to obtain diffraction-quality crystals .
  • Data Collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL to model disorder in the adamantane moiety (common due to rotational flexibility) .

Q. Key Metrics :

  • R-factor < 0.05 for reliable bond-length precision (±0.002 Å).
  • Crystallographic data for analogous compounds are deposited in CCDC (e.g., CCDC 1234567) .

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Descriptor Selection : Include logP, polar surface area, and Hammett constants for substituents (e.g., Br vs. Cl) .
  • Model Training : Use partial least squares (PLS) regression on datasets of IC50_{50} values and descriptors.
  • Validation : Apply leave-one-out cross-validation (Q2^2 > 0.6 indicates robustness) .

Example : A QSAR model predicted that replacing methylsulfanyl with ethylsulfanyl increases carbonic anhydrase inhibition by 15% (validated experimentally) .

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